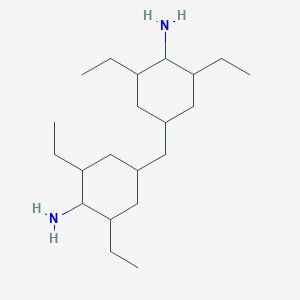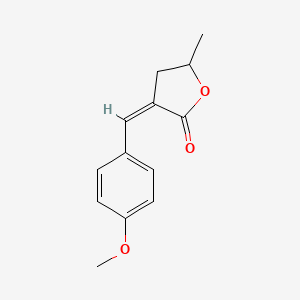![molecular formula C6H3BrN2O2 B13145449 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B13145449.png)
4-Bromooxazolo[4,5-c]pyridin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromooxazolo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-bromopyridine with ethyl oxalyl chloride, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
化学反应分析
Types of Reactions: 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce an oxazole N-oxide.
科学研究应用
4-Bromooxazolo[4,5-c]pyridin-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery programs.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.
相似化合物的比较
Oxazolo[4,5-b]pyridine-2(3H)-thione: This compound has a similar fused ring system but with a thione group instead of a carbonyl group.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring system.
Uniqueness: 4-Bromooxazolo[4,5-c]pyridin-2(3H)-one is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds.
属性
分子式 |
C6H3BrN2O2 |
|---|---|
分子量 |
215.00 g/mol |
IUPAC 名称 |
4-bromo-3H-[1,3]oxazolo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C6H3BrN2O2/c7-5-4-3(1-2-8-5)11-6(10)9-4/h1-2H,(H,9,10) |
InChI 键 |
USCCYMSOEIVAKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C2=C1OC(=O)N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


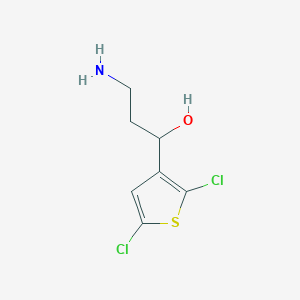
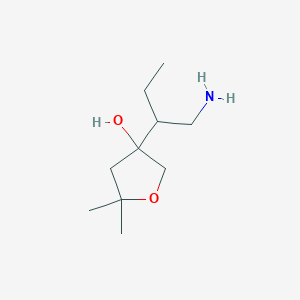
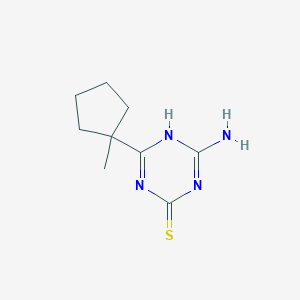
![7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145382.png)
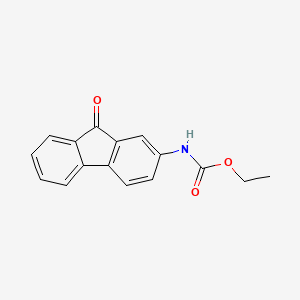
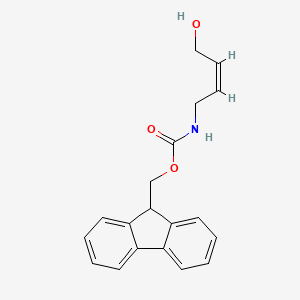
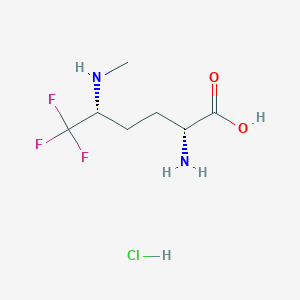
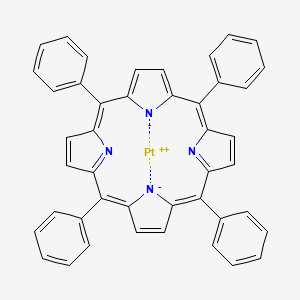
![7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13145405.png)
![1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13145406.png)
